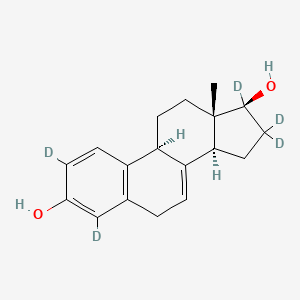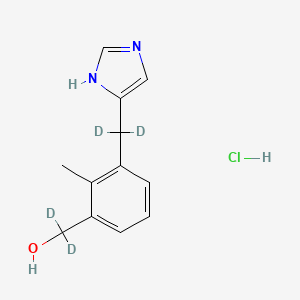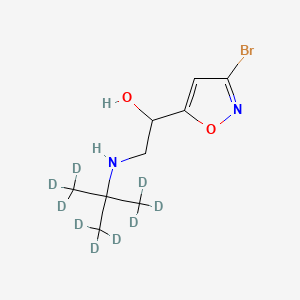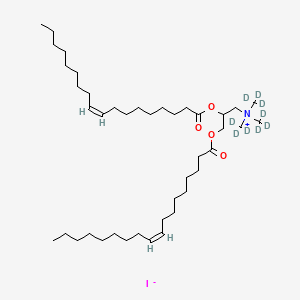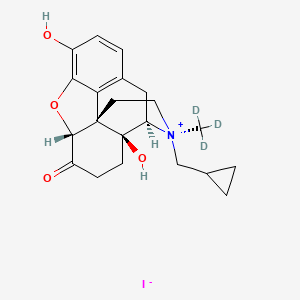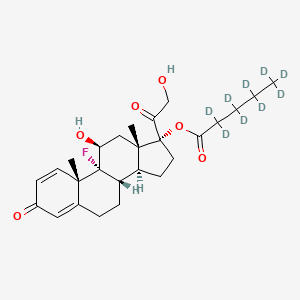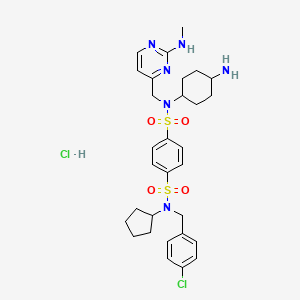
Deltasonamide 2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deltasonamide 2 (hydrochloride) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar (pM) . This compound is primarily used in scientific research to study the inhibition of PDEδ, which plays a crucial role in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The mother liquor preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 milligrams per milliliter .
Industrial Production Methods
Industrial production methods for Deltasonamide 2 (hydrochloride) are not widely documented. the compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Deltasonamide 2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Deltasonamide 2 (hydrochloride) include oxidizing agents, reducing agents, and various solvents such as DMSO. The reaction conditions are typically optimized to achieve the desired product with high yield and purity.
Major Products Formed
The major products formed from the reactions involving Deltasonamide 2 (hydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Deltasonamide 2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PDEδ and its effects on various chemical processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PDEδ.
Mecanismo De Acción
Deltasonamide 2 (hydrochloride) exerts its effects by competitively inhibiting PDEδ, thereby preventing the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which can modulate various cellular processes, including cell proliferation, survival, and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Deltasonamide 1: Another PDEδ inhibitor with similar properties but different structural features.
Gisadenafil: A selective inhibitor of phosphodiesterase 5 (PDE5) with distinct molecular targets and applications.
Uniqueness
Deltasonamide 2 (hydrochloride) is unique due to its high affinity and specificity for PDEδ, making it a valuable tool in research focused on this particular enzyme. Its ability to modulate cGMP levels and impact cellular processes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C30H40Cl2N6O4S2 |
|---|---|
Peso molecular |
683.7 g/mol |
Nombre IUPAC |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;hydrochloride |
InChI |
InChI=1S/C30H39ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H |
Clave InChI |
XBBDRWJFBNADPL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


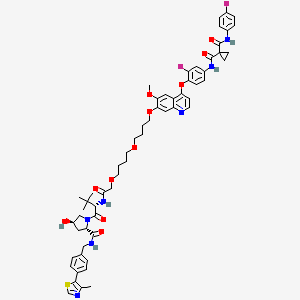
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
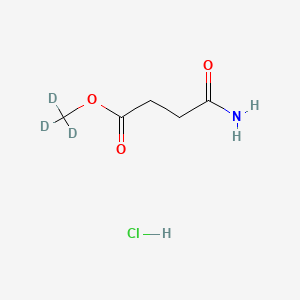
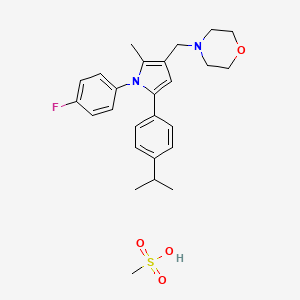
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
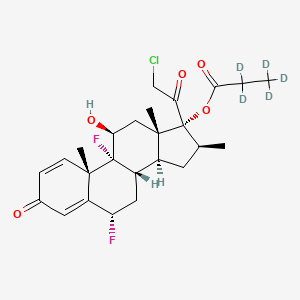
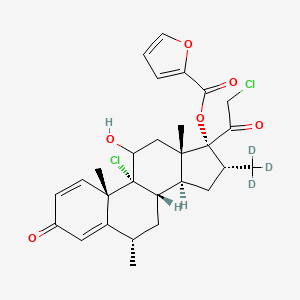
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
